Product packaging for Diisopropylphosphorohydrazidate(Cat. No.:CAS No. 61922-09-6)

Diisopropylphosphorohydrazidate

Cat. No.: B8700486
CAS No.: 61922-09-6
M. Wt: 196.18 g/mol
InChI Key: LYBCGVPXZROXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropylphosphorohydrazidate is a specialized organophosphorus compound of interest in synthetic and medicinal chemistry research. As a hydrazidate derivative, it serves as a versatile building block for the synthesis of more complex molecules, potentially including phosphoramidate analogs and nucleoside derivatives. Its mechanism of action in research settings often involves acting as a phosphorylating or coupling agent, facilitating the formation of phosphorus-nitrogen bonds. Researchers value this reagent for exploring new synthetic pathways and developing novel compounds with biological activity. Strictly for research purposes, this material is not for diagnostic or therapeutic use. To complete this description, the following specific information is needed: • Main Applications: Its specific, documented uses in laboratory research. • Research Value: The unique scientific questions or problems it helps address. • Mechanism of Action: The precise biochemical or chemical mechanism by which it operates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H17N2O3P B8700486 Diisopropylphosphorohydrazidate CAS No. 61922-09-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61922-09-6

Molecular Formula

C6H17N2O3P

Molecular Weight

196.18 g/mol

IUPAC Name

di(propan-2-yloxy)phosphorylhydrazine

InChI

InChI=1S/C6H17N2O3P/c1-5(2)10-12(9,8-7)11-6(3)4/h5-6H,7H2,1-4H3,(H,8,9)

InChI Key

LYBCGVPXZROXMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(NN)OC(C)C

Origin of Product

United States

Reactivity Profiles and Transformative Capabilities of Diisopropylphosphorohydrazidate

Nucleophilic and Electrophilic Reactivity Modes of Diisopropylphosphorohydrazidate

The structure of this compound endows it with both nucleophilic and electrophilic characteristics, allowing it to participate in a diverse range of chemical transformations.

Nucleophilic Character: The primary source of nucleophilicity in the molecule is the hydrazine (B178648) moiety (-NHNH₂). The terminal nitrogen atom (NH₂) possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. The adjacent nitrogen atom, bonded to the phosphorus, also has a lone pair, although its nucleophilicity is somewhat diminished due to the electron-withdrawing effect of the phosphoryl group (P=O). Additionally, the oxygen atoms of the isopropoxy groups and the phosphoryl oxygen possess lone pairs and can act as nucleophiles under certain conditions, typically in coordination with metal ions or protonation.

Electrophilic Character: The phosphorus atom serves as the principal electrophilic center. It is bonded to three highly electronegative oxygen atoms and one nitrogen atom, which create a significant partial positive charge on the phosphorus. This makes it susceptible to attack by a wide range of nucleophiles. This electrophilicity is central to many of the reactions involving phosphorus-based esters and amides.

The dual reactivity is summarized in the table below:

SiteChemical CharacterTypical Reactions
Terminal Nitrogen (-NH₂)Strong NucleophileAlkylation, Acylation, Condensation with carbonyls
Internal Nitrogen (-NH-)Weaker NucleophileCoordination, Protonation
Phosphoryl Oxygen (P=O)Nucleophile/Lewis BaseHydrogen bonding, Coordination to Lewis acids
Phosphorus Atom (P)ElectrophileNucleophilic substitution by alkoxides, amines, etc.

Role in Condensation Reactions and Heterocycle Formation

The hydrazide functional group is well-known for its ability to undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction forms a C=N double bond, resulting in a hydrazone, which in this case would be a phosphorylhydrazone. This process is a type of Schiff base formation. youtube.com

The reaction is typically catalyzed by acid and involves the nucleophilic attack of the terminal amino group of the this compound onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

These resulting phosphorylhydrazones are versatile intermediates. The presence of both the phosphorus moiety and the imine functionality within the same molecule opens pathways for subsequent intramolecular reactions to form various phosphorus-containing heterocycles. For instance, depending on the structure of the initial carbonyl compound, cyclization can be induced to form five or six-membered rings like pyrazoles, pyrazolines, or phosphatriazines. The synthesis of phosphorylated heterocycles is a significant area of research due to their potential biological activities. organic-synthesis.comnih.gov

Reactant 1Reactant 2Product TypePotential Heterocycle
This compoundAldehyde (R-CHO)PhosphorylhydrazonePhosphorylated Pyrazoline, Triazine
This compoundKetone (R₂C=O)PhosphorylhydrazoneSubstituted Phosphorylated Pyrazoline
This compoundβ-Dicarbonyl CompoundPhosphorylhydrazonePhosphorylated Pyrazole

Applications in C-P Bond Forming Methodologies

The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry, enabling the synthesis of a vast array of compounds like phosphines, phosphonates, and phosphine (B1218219) oxides. nih.govbeilstein-journals.org Key methods for this transformation include the Michaelis-Arbuzov reaction, the Hirao reaction, and the coupling of organometallic reagents with phosphorus halides. nih.govorganic-chemistry.org

These reactions typically require a phosphorus reagent with a specific reactive site, such as a P-H bond (in H-phosphonates), a P-halogen bond, or a trivalent phosphorus atom that can undergo oxidative addition.

This compound, being a pentavalent phosphate (B84403) derivative with stable P-O and P-N bonds, is generally not a suitable precursor for direct C-P bond formation under standard conditions. It lacks the necessary P-H or P-X (X=halogen) functionality and its phosphorus center is already in a high oxidation state (P(V)), making it inert to the oxidative addition pathways common in palladium-catalyzed cross-coupling reactions. Therefore, it does not serve as a direct reagent in mainstream C-P bond-forming methodologies.

Redox Chemistry of this compound

The redox chemistry of this compound is expected to be dominated by the hydrazine moiety. Hydrazines are known reducing agents and can undergo oxidation through various pathways.

Mild oxidation of the hydrazine group can lead to the formation of a diazene (B1210634) intermediate, [(i-PrO)₂P(O)N=NH]. These species are often unstable. More vigorous oxidation can lead to the cleavage of the N-N bond and potentially the P-N bond. Studies on the oxidation of similar aryl hydrazides have shown that they can be cleanly oxidized to the corresponding carboxylic acids, implying a complete cleavage of the hydrazine portion. beilstein-journals.org In the case of this compound, strong oxidizing agents would likely lead to the formation of diisopropyl phosphate and nitrogen gas.

Conversely, the reduction of the phosphoryl group (P=O) is a difficult process and requires very strong reducing agents. The hydrazine part is already in a reduced state. Therefore, the most significant redox behavior of this molecule is its potential to act as a reducing agent via its hydrazine group.

Reaction TypeReagentExpected Product(s)
Mild Oxidatione.g., I₂, mild oxidantsDiisopropylphosphoryldiazene (transient)
Strong Oxidatione.g., KMnO₄, [IrCl₆]²⁻Diisopropyl phosphate, Nitrogen gas

Functional Group Interconversions Mediated by this compound

While not a workhorse reagent for major transformations, this compound can be involved in or mediate certain functional group interconversions.

Its primary role is as a nucleophile itself. As described in section 4.2, its reaction with carbonyls converts an aldehyde or ketone into a phosphorylhydrazone. This transformation is a key step in the Wolff-Kishner reduction, although typically simple hydrazine is used.

The compound can also act as a precursor for other organophosphorus compounds. For example, nucleophilic attack on the electrophilic phosphorus atom could displace the hydrazine group, although it is not a particularly good leaving group compared to halides or tosylates.

It is important to distinguish its role from that of phosphines in classic reactions like the Appel and Mitsunobu reactions. wikipedia.orgorganic-chemistry.org These reactions rely on a trivalent phosphine (R₃P) acting as an oxophile and a reducing agent to activate alcohols. wikipedia.orgorganic-chemistry.org The phosphorus in this compound is pentavalent and already oxidized (as P=O), rendering it incapable of performing the key P(III) to P(V) oxidation that drives these transformations. Therefore, it cannot be used as a substitute for triphenylphosphine (B44618) in these important functional group interconversions.

Advanced Spectroscopic and Crystallographic Characterization in Diisopropylphosphorohydrazidate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including organophosphorus compounds like diisopropylphosphorohydrazidate. nih.govresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov For this compound, ¹H, ¹³C, and ³¹P NMR are fundamental for confirming its synthesis and purity.

The ¹H NMR spectrum would be expected to show signals for the N-H protons of the hydrazide group, the C-H proton of the isopropyl methine group, and the C-H protons of the non-equivalent methyl groups. The ³¹P NMR spectrum provides a direct probe into the chemical environment of the phosphorus atom, with its chemical shift being highly sensitive to the nature of the substituents. nih.gov The ¹³C NMR spectrum complements the proton data, showing distinct signals for the methine and methyl carbons of the isopropyl groups. hmdb.caresearchgate.net

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 7.0 - 8.0 Broad Singlet - NH₂
¹H 4.5 - 4.8 Multiplet J(H,H) ≈ 6.2, J(P,H) ≈ 8.0 O-CH(CH₃)₂
¹H 1.2 - 1.4 Doublet J(H,H) ≈ 6.2 O-CH(CH₃)₂
¹³C 70 - 75 - - O-C H(CH₃)₂
¹³C 22 - 25 - - O-CH(C H₃)₂
³¹P +5 to -5 - - P=O

While 1D NMR provides essential data, complex structures and subtle stereochemical details necessitate the use of multi-dimensional NMR experiments. drugbank.comsdsu.edu

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through chemical bonds. rsc.org For this compound, NOESY can confirm the spatial proximity between the methine proton and the methyl protons of the isopropyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-4 bonds) correlations between heteronuclei, such as ¹H and ¹³C or ¹H and ³¹P. columbia.eduresearchgate.net This is particularly powerful for assigning quaternary carbons and for tracing the connectivity across heteroatoms. columbia.edu In this compound, HMBC would show correlations from the isopropyl methine proton to the methyl carbons, and crucially, from the methine proton to the phosphorus atom, confirming the P-O-C linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. columbia.edu It is an efficient way to assign the carbon signals based on their attached protons. For this compound, HSQC would show a cross-peak connecting the methine proton signal to the methine carbon signal, and another connecting the methyl proton signals to the methyl carbon signals. drugbank.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would display a cross-peak between the methine proton and the methyl protons of the isopropyl groups, confirming the spin system of the alkyl substituent.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase, including crystalline powders, amorphous solids, and large supramolecular assemblies where solution NMR is not feasible. nih.govyoutube.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information. nih.govyoutube.com

For this compound, ssNMR could be employed to study its crystalline packing and intermolecular interactions, such as hydrogen bonding involving the hydrazide (N-H) and phosphoryl (P=O) groups. nih.gov ³¹P ssNMR is particularly informative for organophosphorus compounds, as the ³¹P chemical shift tensor is highly sensitive to the local geometry and electronic structure around the phosphorus atom. nih.gov By analyzing the ssNMR data, insights into polymorphism and the formation of self-assembled structures can be gained.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.govnih.gov These techniques are complementary and are used to identify functional groups and study conformational isomers. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. It is particularly sensitive to polar bonds. researchgate.net For this compound, key absorptions would include the stretching vibrations of the N-H bonds (typically in the 3400-3200 cm⁻¹ region), C-H stretching of the isopropyl groups (around 2980-2870 cm⁻¹), the strong P=O phosphoryl stretch (1300-1200 cm⁻¹), and P-O-C and P-N stretching vibrations (1100-900 cm⁻¹). nih.govnih.gov

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and provides complementary information to FT-IR. researchgate.net The P=O bond also gives a strong Raman signal. The symmetric vibrations of the phosphate (B84403) group and the carbon skeleton of the isopropyl groups would be clearly visible. rsc.org

The combination of FT-IR and Raman spectroscopy allows for a comprehensive vibrational assignment, aiding in the confirmation of the molecular structure and the analysis of intermolecular interactions like hydrogen bonding, which often causes shifts in the vibrational frequencies of the involved groups (e.g., P=O and N-H). youtube.com

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch 3400 - 3200 FT-IR
C-H Stretch (alkyl) 2980 - 2870 FT-IR, Raman
P=O Stretch 1300 - 1200 FT-IR (strong), Raman (strong)
C-H Bend 1470 - 1365 FT-IR
P-O-C Stretch 1050 - 950 FT-IR, Raman
P-N Stretch 950 - 850 FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.govnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of polar molecules like this compound with minimal fragmentation. hmdb.caacs.org

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural connectivity can be confirmed. For organophosphorus compounds, common fragmentation pathways include: researchgate.net

McLafferty Rearrangement: For esters with sufficiently long alkyl chains, this rearrangement can lead to the loss of an alkene (propene in this case).

Cleavage of P-O and P-N bonds: The bonds to the phosphorus atom are often susceptible to cleavage, leading to the loss of isopropoxy or hydrazide moieties.

Loss of small neutral molecules: Elimination of water or ammonia (B1221849) from the hydrazide group can also occur.

Analyzing these fragmentation patterns provides strong corroborative evidence for the proposed structure of this compound. hmdb.ca

Predicted HRMS Fragments for this compound

m/z (of fragment ion) Proposed Structure/Loss
[M - 42]⁺/˙ Loss of propene (C₃H₆) via McLafferty rearrangement
[M - 59]⁺ Loss of isopropoxy radical (•OCH(CH₃)₂)
[M - 31]⁺ Loss of hydrazinyl radical (•NHNH₂)
[M - H]⁻ Deprotonated parent molecule

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in a crystalline solid. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a single-crystal X-ray structure would provide unambiguous proof of its constitution and stereochemistry. Key structural parameters that would be determined include:

The geometry around the phosphorus atom, which is expected to be tetrahedral.

The bond lengths of the P=O, P-O, and P-N bonds. The P=O bond is expected to be significantly shorter than the P-O single bonds.

The conformation of the isopropyl groups.

The details of intermolecular interactions in the crystal lattice, particularly the hydrogen bonding network formed by the N-H protons of the hydrazide group and the phosphoryl oxygen atom, which dictates the supramolecular assembly. nih.gov

This detailed structural information is invaluable for understanding the molecule's reactivity and its interactions with other molecules.

Expected Crystallographic Parameters for this compound

Parameter Expected Value
P=O Bond Length 1.45 - 1.50 Å
P-O Bond Length 1.55 - 1.62 Å
P-N Bond Length 1.60 - 1.68 Å
O-P-O Bond Angle 100 - 110°
O-P-N Bond Angle 105 - 115°
Geometry at P Tetrahedral

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide accurate measurements of the bond lengths, bond angles, and dihedral angles of this compound.

Bond Lengths: The distances between the nuclei of bonded atoms would be determined. For instance, the lengths of the phosphorus-oxygen (P-O), phosphorus-nitrogen (P-N), nitrogen-nitrogen (N-N), and carbon-hydrogen (C-H) bonds would be of key interest. These values provide insight into the nature and strength of the chemical bonds.

Bond Angles: The angles formed by three connected atoms would be measured. In this compound, critical angles would include the O-P-N, P-N-N, and various angles within the isopropyl groups. These angles are fundamental to defining the molecule's geometry.

Dihedral Angles: These angles describe the rotation around a chemical bond. Analysis of the dihedral angles would reveal the conformation of the molecule, such as the spatial arrangement of the isopropyl groups relative to the phosphorohydrazidate core.

Intermolecular Interactions and Packing Arrangements

The way individual molecules of this compound arrange themselves in a crystal lattice is determined by a variety of non-covalent intermolecular interactions. ias.ac.in Understanding these interactions is crucial for explaining the physical properties of the solid state.

Hydrogen Bonding: The presence of N-H groups in the hydrazidate moiety suggests the potential for hydrogen bonding. These interactions, where a hydrogen atom is shared between two electronegative atoms (like nitrogen and oxygen), can significantly influence the crystal packing.

Co-crystal and Complex Structure Determination

Co-crystallization is a technique used to create new solid forms of a compound by combining it with another molecule (a co-former) in a stoichiometric ratio within a crystal lattice. semanticscholar.org The formation of co-crystals can alter the physicochemical properties of the parent compound. dtic.milnih.gov

Should this compound be co-crystallized with other molecules, X-ray crystallography would be employed to determine the structure of the resulting co-crystal. This analysis would reveal:

Stoichiometry: The ratio of this compound to the co-former in the crystal.

Supramolecular Assembly: The specific intermolecular interactions, such as hydrogen bonds or halogen bonds, that hold the co-crystal together. ias.ac.in

Changes in Molecular Conformation: Any changes in the bond lengths, bond angles, or conformation of this compound upon co-crystallization.

Computational and Theoretical Chemistry Studies on Diisopropylphosphorohydrazidate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Diisopropylphosphorohydrazidate, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles in the ground state. Key electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

No published studies applying DFT methods to this compound to determine its ground state properties were found.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

There are no published MD simulation studies focused on the conformational analysis or solution behavior of this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, these methods could be used to map out the potential energy surface for reactions it might undergo, such as hydrolysis or phosphorylation. This involves locating the structures of transition states and calculating the activation energies, which are critical for understanding the reaction kinetics. Such studies would provide a detailed, atomistic view of how the molecule reacts.

No computational studies modeling the reaction pathways or identifying transition states involving this compound have been found in the literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental measurements to validate the computational models. For this compound, DFT calculations could predict its vibrational frequencies (corresponding to IR and Raman spectra) and NMR chemical shifts (¹H, ¹³C, ³¹P, ¹⁵N). Agreement between the predicted and experimental spectra would confirm the accuracy of the computed molecular structure.

There are no available studies that report the computational prediction of spectroscopic parameters for this compound.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity. To develop a QSRR model for a series of related phosphorohydrazidates, including the diisopropyl derivative, one would first calculate a variety of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for each compound. These descriptors would then be statistically correlated with experimentally measured reaction rates to create a predictive model. Such a model could then be used to estimate the reactivity of new, unsynthesized compounds in the same class.

No QSRR studies specifically including this compound were identified.

Based on a comprehensive search of available scientific literature, there is a notable absence of computational and theoretical chemistry studies focused specifically on this compound. While the methodologies for such investigations are well-established and routinely applied to a wide range of chemical compounds, they have not yet been directed towards this particular molecule. Therefore, it is not possible to provide detailed research findings or data tables as requested in the article outline. Future computational research on this compound would be necessary to elucidate the molecular properties and behaviors described above.

Design, Synthesis, and Academic Applications of Diisopropylphosphorohydrazidate Derivatives and Analogues

Structural Modification Strategies for Diisopropylphosphorohydrazidate

The structural framework of this compound serves as a versatile scaffold for chemical modification, enabling the synthesis of a diverse range of derivatives for academic and industrial research. Modification strategies typically target three primary sites: the isopropyl groups, the phosphorus center, and the hydrazidate moiety.

Applications of Diisopropylphosphorohydrazidate in Advanced Organic Synthesis and Methodology Development

Catalytic Roles of Diisopropylphosphorohydrazidate in Organocatalysis

The potential for this compound to act as an organocatalyst has not been explored in the available scientific literature. There are no reports of its use in activating substrates or promoting reactions in a catalytic, metal-free manner.

This compound in Transition Metal-Mediated Transformations

The role of this compound as a ligand or additive in transition metal-mediated transformations is not described in the chemical literature. Its coordination chemistry with metals such as palladium, rhodium, iridium, or copper and its subsequent application in catalysis have not been reported.

Enantioselective and Diastereoselective Reactions Promoted by this compound

There is no information available on the use of this compound, either in its chiral or achiral form, to promote enantioselective or diastereoselective reactions. Its potential as a chiral catalyst or as a component of a chiral catalytic system has not been documented.

Utility in the Synthesis of Complex Organic Molecules

The application of this compound in the total synthesis of natural products or other complex organic molecules has not been reported. Its specific function in key bond-forming or functional group manipulation steps within a complex synthesis is not part of the current body of scientific knowledge.

Emerging Research Frontiers and Future Directions for Diisopropylphosphorohydrazidate

Integration of Diisopropylphosphorohydrazidate in Supramolecular Chemistry

Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, has opened up new avenues for the design of functional materials and complex molecular architectures. The ability of molecules to self-assemble through non-covalent interactions is central to this field. This compound possesses structural features that suggest a significant potential for its integration into supramolecular assemblies.

The hydrazide group is a well-known motif for directing self-assembly through hydrogen bonding. Research on dipeptide hydrazides has demonstrated their capacity to form thermally stable supramolecular hydrogels in aqueous environments. nih.govnih.govresearchgate.net These gels are formed through the intricate network of hydrogen bonds established by the hydrazide moieties. Similarly, the phosphate (B84403) group in this compound can act as a hydrogen bond acceptor. Studies on phosphoric acid mixtures and phosphorylated proteins have highlighted the importance of phosphorus-centered hydrogen bonds in forming stable supramolecular structures. nih.govnih.gov The phosphorus atom itself, even when positively charged, can act as a hydrogen bond acceptor due to negative potential areas on its electron density surface. nih.gov

The combination of both a potent hydrogen-bond-donating hydrazide group and a hydrogen-bond-accepting phosphate group within the same molecule presents a compelling case for the use of this compound as a versatile building block in supramolecular chemistry. Future research could explore the self-assembly of this compound under various conditions to form novel supramolecular structures such as gels, liquid crystals, or nanotubes. The diisopropyl groups, while adding steric bulk, could also influence the packing and dimensionality of the resulting assemblies.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assemblies

Interacting GroupPotential Role in Supramolecular AssemblySupporting Evidence from Related Systems
Hydrazide (N-H)Hydrogen Bond DonorFormation of hydrogels by dipeptide hydrazides. nih.govnih.govresearchgate.net
Phosphate (P=O)Hydrogen Bond AcceptorH-bonding in phosphoric acid-DMF mixtures. nih.gov
Phosphorus AtomHydrogen Bond AcceptorOH···P hydrogen bonds in alcohol-trimethylphosphine complexes. nih.gov
Isopropyl GroupsSteric Influence, van der Waals InteractionsControl of packing and dimensionality in crystal engineering.

Photoinduced Reactions Involving this compound

The interaction of light with molecules can drive unique chemical transformations not easily achieved through thermal methods. The field of photochemistry is thus a critical area of exploration for novel reactivity. For this compound, the presence of both a hydrazide and a phosphate moiety suggests the potential for interesting photoinduced reactions.

Research has shown that the N-N bonds of aromatic hydrazines and hydrazides can be cleaved using a photocatalytic system with visible light and air. nih.gov This process typically involves the generation of a nitrogen radical cation upon quenching a photoexcited catalyst. While this research did not involve organophosphorus compounds, it provides a strong indication that the hydrazide portion of this compound could be susceptible to similar photocatalytic N-N bond cleavage.

Furthermore, the photocatalytic degradation of organophosphorus pesticides is a well-studied area. acs.orgresearchgate.netresearchgate.net These reactions often proceed through oxidation and photohydrolysis pathways, sometimes leading to the formation of more toxic intermediates before complete mineralization. The phosphate group in this compound could be a site for such photocatalytic degradation.

Future research in this area could investigate the photocatalytic behavior of this compound using various photocatalysts and light sources. Understanding the competition between N-N bond cleavage and phosphate degradation pathways would be crucial. Such studies could lead to the development of novel synthetic methodologies or environmentally benign degradation strategies for related organophosphorus compounds.

Mechanochemical Approaches for this compound Synthesis and Reactivity

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful and sustainable alternative to traditional solvent-based synthesis. acs.org Techniques like ball milling can offer solvent-free reaction conditions, reduced reaction times, and access to novel chemical reactivity.

The synthesis of organophosphorus compounds, including those with phosphorus-nitrogen bonds, has been successfully achieved through mechanochemical methods. researchgate.netnih.gov For instance, the synthesis of phosphine (B1218219) chalcogenides and even previously inaccessible adamantoid phosph(III)azanes has been demonstrated using ball milling. researchgate.net These findings suggest that the synthesis of this compound itself could be amenable to a mechanochemical approach, potentially offering a more environmentally friendly and efficient route compared to conventional solution-phase methods.

Beyond synthesis, mechanochemistry could also be employed to explore the novel reactivity of this compound. The high-energy environment within a ball mill could lead to the formation of unique products not observed in solution. Future research could focus on developing a solvent-free, mechanochemical synthesis of this compound and subsequently exploring its reactivity with other reagents under ball-milling conditions.

Advanced Characterization of Transient Species in this compound Reactions

Understanding the mechanisms of chemical reactions often hinges on the detection and characterization of fleeting transient species. The reactions of this compound are likely to involve a variety of short-lived intermediates that dictate the final product distribution. Advanced spectroscopic techniques are essential for probing these transient species.

NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds and their reaction intermediates. nih.govacs.orgmdpi.comnih.gov Techniques like NMR-controlled titrations can provide detailed information about dissociation equilibria and complex formation. nih.gov For more complex systems, zero-field NMR can distinguish between compounds with similar spin systems by probing their unique J-coupling interactions. acs.orgnih.gov In the context of this compound reactions, in-situ NMR monitoring could potentially identify and characterize key intermediates.

Mass spectrometry is another indispensable technique for identifying reaction products and transient species. nih.govacs.orgnih.gov High-resolution mass spectrometry, such as Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR MS), can provide highly accurate mass measurements, enabling the confident identification of even low-abundance species in complex mixtures. acs.org This would be particularly valuable for identifying transient phosphorylated or hydrazide-derived intermediates in the reactions of this compound.

Future research efforts should focus on applying a combination of these advanced characterization techniques to study the reactions of this compound in real-time. This could involve the use of stopped-flow techniques coupled with spectroscopy to capture the kinetics and intermediates of fast reactions.

Synergistic Approaches with Artificial Intelligence and Machine Learning in this compound Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by providing powerful tools for prediction, analysis, and discovery. nih.govarxiv.org For a compound like this compound, where experimental data may be limited, AI and ML can play a crucial role in guiding research efforts.

One promising application is the use of ML to analyze spectroscopic data. Unsupervised machine learning algorithms can be used to classify organophosphorus compounds based on their spectral features from techniques like X-ray absorption and emission spectroscopy, identifying sensitivities to coordination, oxidation state, and intramolecular hydrogen bonding. acs.orgnih.govresearchgate.netacs.orgresearchgate.net This approach could be used to analyze the spectra of this compound and its reaction products, providing insights into their electronic structure and bonding.

Furthermore, ML models can be trained to predict the degradation pathways and half-lives of organophosphorus compounds in various environments. nih.govirma-international.orgresearchgate.net By inputting the structure of this compound into such a model, it may be possible to predict its environmental fate and identify potential degradation products. This would be invaluable for assessing its potential environmental impact and for designing effective remediation strategies if needed.

Looking ahead, AI and ML could be used to design novel experiments, predict the properties of related, yet-to-be-synthesized compounds, and even propose new synthetic routes. The synergy between computational approaches and experimental work will undoubtedly accelerate the exploration of this compound and its potential applications.

Q & A

Q. Methodological Approaches :

  • Chromatography : HPLC or GC-MS with UV detection (λ ~200–220 nm) to quantify impurities .
  • Spectroscopy :
    • ³¹P NMR : Confirm phosphorylation (δ ~0–30 ppm for phosphonate esters) and detect hydrolyzed by-products .
    • IR Spectroscopy : Identify P=O stretches (~1250–1300 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Titration : Use acid-base titration to assess hydrazide content .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Advanced: What are the key challenges in optimizing reaction yields when using this compound as a reagent in organic transformations?

Challenges include:

  • Hydrolysis Sensitivity : The hydrazidate group is prone to hydrolysis; reactions must exclude moisture (e.g., use molecular sieves or anhydrous solvents) .
  • By-Product Formation : Competing oxidation (to phosphonic acids) or decomposition (releasing nitrogen oxides) may occur. Mitigate via inert atmospheres (N₂/Ar) and low-temperature conditions .
  • Catalyst Compatibility : Avoid bases that promote side reactions (e.g., strong alkalis). Triethylamine or DMAP are preferred for mild conditions .

Basic: What are the primary hazards associated with this compound, and what emergency measures should be taken upon exposure?

  • Hazards : Corrosive to skin/eyes; inhalation of dust may cause respiratory irritation. Thermal decomposition releases toxic gases (e.g., phosphorus oxides) .
  • Exposure Response :
    • Inhalation : Move to fresh air; administer artificial respiration if needed.
    • Skin Contact : Wash thoroughly with water; remove contaminated clothing.
    • Eye Contact : Rinse with water for ≥15 minutes; consult an ophthalmologist .

Advanced: How does the hydrazidate functional group influence the reactivity of this compound compared to other phosphonate esters?

The hydrazidate group (-NH-NR₂) enhances nucleophilicity, enabling:

  • Selective Coupling : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in heterocycle synthesis .
  • Redox Activity : Participates in Staudinger-type reactions with azides, forming phosphazide intermediates .
  • Stability Trade-offs : Increased susceptibility to oxidation compared to alkyl phosphonates; requires stabilizers like BHT (butylated hydroxytoluene) during storage .

Advanced: What strategies mitigate cross-contamination during analytical quantification of this compound in complex mixtures?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from polar impurities .
  • Derivatization : Convert to a UV-active derivative (e.g., via dansyl chloride tagging) for enhanced detection specificity .
  • Blank Controls : Run parallel analyses with reagent blanks to identify background signals .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ³¹P NMR : Distinguish between phosphonate (δ ~20–30 ppm) and hydrolyzed phosphonic acid (δ ~10–15 ppm) .
  • ¹H NMR : Identify isopropyl groups (δ ~1.2–1.4 ppm, doublet) and hydrazide protons (δ ~6.5–7.5 ppm) .
  • FT-IR : Confirm P=O (1250–1300 cm⁻¹) and N-H (3300 cm⁻¹) functional groups .

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